1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
CAS No.:
Cat. No.: VC14822302
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2 |
|---|---|
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
| Standard InChI | InChI=1S/C17H20N4O2/c1-22-10-8-19-12-20(11-14-5-4-9-23-14)17-18-15-6-2-3-7-16(15)21(17)13-19/h2-7,9H,8,10-13H2,1H3 |
| Standard InChI Key | LAHFRXFUIORKNE-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1CN(C2=NC3=CC=CC=C3N2C1)CC4=CC=CO4 |
Introduction
Molecular Features
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IUPAC Name: 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydro triazino[1,2-a]benzimidazole
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Core Structure: The compound features a fused triazine-benzimidazole system with additional substituents enhancing its chemical diversity.
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Functional Groups:
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Furan ring: Provides aromaticity and potential for π-stacking interactions.
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Methoxyethyl group: Increases solubility and may influence pharmacokinetics.
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General Synthetic Pathway
The synthesis of this compound typically involves the following steps:
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Formation of the Benzimidazole Core:
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Benzimidazoles are often synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives.
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Introduction of the Triazine Ring:
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A cyclization reaction involving nitrogen-rich precursors (e.g., hydrazine derivatives) forms the triazine moiety.
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Functionalization:
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The furan-2-ylmethyl and 2-methoxyethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
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Reaction Conditions
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Solvent: Ethanol or acetonitrile.
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Catalyst: Acidic or basic catalysts depending on the step (e.g., potassium tert-butoxide for alkylation).
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Temperature: Reflux conditions (~80–100°C) are commonly employed.
A detailed reaction scheme would require experimental validation but aligns with standard heterocyclic chemistry protocols.
Potential Applications
Research into similar heterocyclic compounds suggests that this compound may exhibit:
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Antimicrobial Activity:
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Benzimidazole derivatives often show antibacterial and antifungal properties due to their ability to bind to microbial enzymes.
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Anticancer Potential:
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The fused triazine-benzimidazole scaffold is known for cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties:
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Functional groups like the furan ring can enhance interaction with inflammatory mediators.
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Predicted Mechanisms of Action
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Interaction with DNA or proteins through hydrogen bonding or π-stacking.
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Inhibition of key enzymes such as kinases or microbial reductases.
Comparative Analysis
| Property/Activity | Compound Class | Observations |
|---|---|---|
| Antimicrobial Activity | Benzimidazole derivatives | Moderate to high activity against pathogens |
| Cytotoxicity | Triazine-fused heterocycles | IC₅₀ values in micromolar range for cancer |
| Drug-Like Properties | SwissADME predictions | Likely good oral bioavailability and stability |
Challenges in Development
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Stability under physiological conditions may vary due to the furan group.
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Potential off-target effects need thorough evaluation.
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